molecular formula C4H6Cl2O3 B092114 Methyl 2,2-dichloro-2-methoxyacetate CAS No. 17640-25-4

Methyl 2,2-dichloro-2-methoxyacetate

Cat. No. B092114
Key on ui cas rn: 17640-25-4
M. Wt: 172.99 g/mol
InChI Key: FWIGIASHGJFYOL-UHFFFAOYSA-N
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Patent
US09346807B2

Procedure details

A 500 mL round bottom flask was charged with methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 equiv). This was cooled to 0° C. with an ice bath at which point anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 equiv) was added with stirring over the course of 5 minutes. The mixture was then immediately diluted with anhydrous diethyl ether (150 mL). While maintaining the reaction at 0° C. with an external ice bath, anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 equiv) was added via a pressure equalizing addition funnel over 1 hour. The reaction mixture was then rapidly stirred for an additional 30 minutes at 0° C. The stirring was then stopped and the mixture allowed to stand at room temperature for 72 hours where upon long white needles were formed in solution. The resulting mixture was filtered through a medium porosity glass frit, and the recovered solids were washed with diethyl ether. The filtrate was then concentrated by rotary evaporation under reduced pressure to yield a pale yellow oil. This oil was subsequently cooled to 0° C. with an ice bath. The oil was then rapidly stirred, and pyrrolidine (25 mL) was added in a drop wise fashion, by means of a pressure equalizing addition funnel, over a period of 20 minutes. The solution rapidly turned yellowish-orange in color. Upon completion of addition of the pyrrolidine, the mixture was stirred for an additional 30 minutes at 0° C., and then subjected to a reduced pressure distillation collecting unreacted pyrrolidine and ethanol at 40 Torr and 28° C. followed by the desired material, methyl 2,2,2-trimethoxyacetate (44 g, 80% yield) at 2 Torr and 58° C., as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4].[CH3:10][OH:11].N1C=CC=CC=1.N1CCCC1.[CH2:23]([O:25]CC)C>>[CH3:10][O:11][C:2]([O:25][CH3:23])([O:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC(C(=O)OC)(OC)Cl
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
N1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Six
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over the course of 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C. with an external ice bath
ADDITION
Type
ADDITION
Details
addition funnel over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was then rapidly stirred for an additional 30 minutes at 0° C
Duration
30 min
WAIT
Type
WAIT
Details
to stand at room temperature for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
where upon long white needles were formed in solution
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a medium porosity glass frit
WASH
Type
WASH
Details
the recovered solids were washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated by rotary evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil
STIRRING
Type
STIRRING
Details
The oil was then rapidly stirred
ADDITION
Type
ADDITION
Details
addition funnel
WAIT
Type
WAIT
Details
over a period of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 30 minutes at 0° C.
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
subjected to a reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
collecting unreacted pyrrolidine and ethanol at 40 Torr and 28° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C(=O)OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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